molecular formula C14H14ClN3O2 B2555154 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797638-39-1

2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2555154
CAS No.: 1797638-39-1
M. Wt: 291.74
InChI Key: VRSUGZKIRWOIIR-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a specialized benzamide derivative incorporating a unique heterocyclic architecture featuring both pyrazole and tetrahydrofuran ring systems. This molecular framework is structurally related to compounds described in patent literature as having potential biological activity, particularly as kinase inhibitors or modulators of enzymatic function . The compound's distinct chemical structure, combining a chlorinated benzamide moiety with a tetrahydrofuran-linked pyrazole, makes it a valuable intermediate in medicinal chemistry research and drug discovery programs. Researchers utilize this compound primarily as a building block for developing targeted therapeutic agents, with published studies suggesting structural analogs have demonstrated activity against various disease models, including hematologic cancers and solid tumors . The molecular design incorporates features common to bioactive compounds, including hydrogen bond donor/acceptor capabilities, a chlorine atom that may influence binding interactions, and a balanced lipophilicity profile potentially suitable for blood-brain barrier penetration. In research settings, this compound has been investigated for its potential to modulate key cellular signaling pathways and enzyme systems, including potential inhibition of lysosomal phospholipase A2 (PLA2G15) based on structural similarities to known inhibitors . The tetrahydrofuran moiety may enhance solubility properties compared to purely aromatic systems, potentially improving bioavailability in experimental models. Strictly for research purposes, this product is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and implement appropriate handling protocols for laboratory chemicals.

Properties

IUPAC Name

2-chloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-13-4-2-1-3-12(13)14(19)17-10-7-16-18(8-10)11-5-6-20-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSUGZKIRWOIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the oxolan-3-yl group: This step involves the alkylation of the pyrazole ring with an oxolan-3-yl halide.

    Formation of the benzamide core: The final step involves the acylation of the substituted pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide have been evaluated for their efficacy against various cancer cell lines. A study reported that pyrazole derivatives showed promising activity against breast and lung cancer cells, with IC50_{50} values indicating effective inhibition of cell proliferation .

Antimicrobial Properties :
Another notable application is in the development of antimicrobial agents. Research has demonstrated that related pyrazole compounds possess antibacterial and antifungal activities comparable to established antibiotics. These compounds disrupt microbial cell wall synthesis, making them potential candidates for treating infections caused by resistant strains .

Inflammation Modulation :
The compound's ability to inhibit pro-inflammatory cytokines has been explored in the context of autoimmune diseases. Certain pyrazole derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting their potential as therapeutic agents for conditions such as rheumatoid arthritis .

Agricultural Applications

Herbicide Development :
The structural features of this compound make it a candidate for herbicide formulation. Studies have indicated that similar compounds can inhibit the growth of specific weed species by interfering with photosynthetic pathways. This property could be harnessed to develop selective herbicides with reduced environmental impact .

Material Science Applications

Polymer Chemistry :
In material science, pyrazole derivatives are being investigated for their role as building blocks in polymer synthesis. Their ability to form stable complexes with metal ions can lead to the development of new materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating these compounds into polymer matrices can improve their resistance to degradation under UV light .

Case Studies

StudyFocusFindings
Study on Anticancer Activity (2023)Evaluation of pyrazole derivativesSignificant inhibition of cancer cell lines with IC50_{50} values < 10 µM for selected compounds .
Antimicrobial Efficacy Study (2021)Screening against bacterial strainsCompounds exhibited activity comparable to penicillin and fluconazole, effective against resistant strains .
Herbicide Efficacy Research (2020)Impact on weed growthDemonstrated selective inhibition of specific weed species without affecting crop yield .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide

  • Structural Differences : Replaces chlorine with bromine and features a dihydro-pyrazole ring substituted with methyl and phenyl groups.
  • Key Findings : Density Functional Theory (DFT) studies reveal strong hydrogen-bonding interactions (N–H···O) and stabilization via electrostatic contributions. Experimental data correlate with computational results, indicating robust crystallographic packing .

2-Chloro-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide

  • Structural Differences : Shares the chlorine substituent but lacks the oxolane group, instead incorporating a phenyl-substituted dihydro-pyrazole.
  • Key Findings : Similar hydrogen-bonding patterns to its brominated analog, with slightly reduced van der Waals interactions due to smaller halogen size. DFT calculations highlight comparable stabilization energies .

Table 1: Comparison of Halogenated Benzamide Analogs

Compound Halogen Pyrazole Substituents Key Properties (DFT/Experimental)
Target Compound Cl Oxolan-3-yl Hypothesized enhanced solubility
2-Bromo-N-(dihydro-pyrazol-4-yl)benzamide Br Dihydro, methyl, phenyl Strong H-bonding; electrostatic stability
2-Chloro-N-(dihydro-pyrazol-4-yl)benzamide Cl Dihydro, methyl, phenyl Reduced van der Waals vs. Br analog

Functional Group Variations

4-(3-(2-Amino-3,5-Dibromophenyl)-1-Benzoyl-4,5-Dihydro-1H-Pyrazol-5-yl)Benzonitrile

  • Structural Differences: Replaces benzamide with a benzonitrile group and introduces dibromo and amino substituents.
  • Key Findings : Spectroscopic and DFT analyses emphasize the role of electron-withdrawing groups (e.g., nitrile) in modulating electronic density and intermolecular interactions .

Pesticide-Related Benzamide Derivatives

2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Benzenesulfonamide (Chlorsulfuron)

  • Structural Differences : Sulfonamide backbone with a triazine substituent.
  • Key Findings : Widely used as a herbicide; structural rigidity from the triazine ring enhances target binding in acetolactate synthase inhibition .

Table 2: Comparison with Pesticide Benzamides

Compound Core Structure Functional Groups Application
Target Compound Benzamide-pyrazole Oxolane, chlorine Not listed as pesticide
Chlorsulfuron Sulfonamide-triazine Triazine, methoxy, methyl Herbicide
Triflumuron Benzamide-urea Trifluoromethoxy, phenyl Insecticide

Implications of Structural Features

  • Oxolane Group : The oxolane moiety in the target compound may improve aqueous solubility compared to phenyl- or methyl-substituted analogs, a critical factor in drug design.
  • Chlorine vs.

Biological Activity

2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3OC_{12}H_{12}ClN_{3}O, with a molecular weight of approximately 247.69 g/mol. The presence of a chloro group and a pyrazole ring contributes to its unique properties and potential biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of an appropriate oxolan derivative with a substituted benzamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired compound.

Antifungal Activity

Research has indicated that derivatives similar to this compound exhibit significant antifungal properties. For instance, compounds with pyrazole rings have shown effective inhibition against various fungi, including Sclerotinia sclerotiorum. In a study, certain derivatives demonstrated an EC50 value as low as 5.17 mg/L, indicating potent antifungal activity compared to standard treatments like quinoxyfen .

Insecticidal Activity

The compound also shows promise as an insecticide. In bioassays, related benzamides have displayed high larvicidal activity against mosquito larvae, with some compounds achieving over 90% mortality at concentrations as low as 10 mg/L . The introduction of different substituents on the pyrazole ring was found to enhance this activity significantly.

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. For example, while some derivatives showed high efficacy against pests, they also exhibited varying degrees of toxicity to non-target organisms like zebrafish embryos. The LC50 values for certain compounds were reported at 0.39 mg/L, categorizing them as highly toxic . This highlights the need for careful consideration in the development and application of these compounds in agricultural settings.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances biological activity. Additionally, modifications on the pyrazole moiety can significantly influence both antifungal and insecticidal properties. Compounds with specific substitutions have shown improved efficacy against target pathogens while maintaining acceptable toxicity levels .

Case Studies

CompoundBiological ActivityEC50 (mg/L)Toxicity (LC50 mg/L)
Compound AAntifungal against Sclerotinia sclerotiorum5.17-
Compound BLarvicidal against mosquito larvae100.39
Compound CInhibitory against Pyricularia oryzae8.28-

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